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Compound of Interest

Compound Name: Espinomycin A3

Cat. No.: B14139241

For Researchers, Scientists, and Drug Development Professionals

Introduction

Espinomycin A3 is a 16-membered macrolide antibiotic produced by Streptomyces
fungicidicus var. espinomyceticus. The structural elucidation of such complex natural products
relies heavily on a suite of advanced spectroscopic techniques, with Nuclear Magnetic
Resonance (NMR) spectroscopy being the cornerstone for determining the precise
arrangement of atoms and stereochemistry. This document provides a detailed overview of the
application of one-dimensional (1D) and two-dimensional (2D) NMR experiments for the
complete structural assignment of Espinomycin A3. The protocols and data presented herein
are intended to serve as a comprehensive guide for researchers involved in natural product
chemistry, drug discovery, and analytical sciences.

The structural elucidation workflow involves a series of NMR experiments, including *H NMR,
13C NMR, Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence
(HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Nuclear Overhauser Effect
Spectroscopy (NOESY). By systematically analyzing the data from these experiments, it is
possible to piece together the complex macrocyclic structure, identify the constituent sugar
moieties, and establish their connectivity and relative stereochemistry.

Data Presentation
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The following tables summarize the *H and 3C NMR chemical shift assignments for
Espinomycin A3, along with key 2D NMR correlations. These data are essential for the
verification and replication of the structure elucidation process.

Table 1: *H and 3C NMR Chemical Shift Data for Espinomycin A3 (in CDCIs)
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Key HMBC Key COSY Key NOESY
- SH (ppm, J : , .
Position oC (ppm) in Hz) Correlation Correlation Correlation
in Hz
s(*H - *C) s(*H < *H) s (*H - 'H)
Macrolactone
Ring
1 173.5 - H-2, H-15 - -
2 41.2 2.65 (m) C-1,C-3,C-4 H-3 H-3, H-4
3.75(dd, 8.5,
3 79.8 C-2,C-4,C-5 H-2, H-4 H-2, H-5
2.5)
C-3,C-5, C- H-2, H-5, H-
4 39.5 1.80 (m) H-3, H-5
18 18
5 85.1 3.55 (d, 9.0) C-4,C-6,C-7 H-4 H-3, H-6
2.10 (m),
6 36.2 C-5,C-7,C-8 H-5, H-7 H-5, H-7
1.65 (m)
7 31.8 2.45 (m) C-6, C-8, C-9 H-6, H-8 H-6, H-8
C-7,C-9, C-
8 45.3 1.95 (m) 10 H-7, H-9 H-7, H-9
9 218.1 - H-8, H-10 - -
C-9, C-11, C- H-8, H-11, H-
10 46.1 3.10 (m) H-11, H-20
12, C-20 20
C-10, C-12,
11 74.9 4.90 (d, 10.0) H-10, H-12 H-10, H-12
C-13
5.80 (dd, C-10, C-11,
12 1345 H-11, H-13 H-11, H-13
15.0, 10.0) C-13, C-14
6.35 (dd, C-11, C-12,
13 130.2 H-12, H-14 H-12, H-14
15.0, 10.0) C-14, C-15
C-13, C-15,
14 42.8 2.55 (m) H-13, H-15 H-13, H-15
C-16
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C-1,C-14, C-
15 78.2 3.95 (m) H-14, H-16 H-14, H-16
16, C-17
16 16.5 1.25(d, 6.5) C-15 H-15 H-15
17 9.8 0.95(t, 7.5) C-15 - H-15
18 18.2 1.15 (d, 7.0) C-3,C-4,C-5 H-4 H-4
19 215 1.20 (d, 6.0) C-7,C-8,C-9 H-8 H-8
C-9, C-10, C-
20 12.8 1.10(d, 7.0) 1 H-10 H-10
Forosamine
Sugar
C-3,C-2, C- H-2', H-3', H-
1 104.2 4.45 (d, 7.5) H-2'
3, C-5 5'
3.25(dd, 9.0, C-1,C-3,C-
2' 72.1 H-1', H-3' H-1', H-3'
7.5) 4'
c-2', C-4, H-1', H-2', H-
3 70.5 3.60 (t, 9.0) H-2', H-4'
N(CHs)2 4
C-3, C-5, C-
4 74.3 3.15 (m) & H-3', H-5' H-3', H-5'
3.85(dg, 9.0, C-1',C-4', C- H-1', H-4', H-
5' 68.2 H-4', H-6'
6.0) 6' 6'
6' 18.1 1.28 (d, 6.0) c-4', C-5' H-5' H-5'
N(CHs)2 41.5 2.30 (s) C-3 - H-3'
Mycinose
Sugar
C-5, C-2", C- H-2", H-3", H-
1" 96.5 4.80 (d, 4.5) H-2'
3", C_5ll 5"
3.50(dd, 7.0, C-1",C-3", C-
2" 71.8 H-1", H-3" H-1", H-3"
4.5) 4"
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3.90 (dd, 9.0, C-2",C-4",C-

3" 78.5 H-2", H-4" H-2", H-4"
7.0) 5", OCHs
4" 80.1 3.40(d,9.0)  C-3" C-5" H-3", H-5" H-3", H-5"
3.70 (dg, 9.0, C-1",C-4", C- H-1", H-4", H-
5" 70.2 H-4", H-6"
6.2) 6" 6"
6" 18.5 1.30(d, 6.2)  C-4", C-5" H-5" H-5"
3"-OCHs 61.7 3.35(s) c-3" - H-3"

Experimental Protocols

Detailed methodologies for the key NMR experiments are provided below. These protocols are
intended as a general guideline and may require optimization based on the specific
instrumentation and sample concentration available.

1. Sample Preparation
e Compound: Espinomycin A3 (approximately 5-10 mg)
e Solvent: Deuterated chloroform (CDCls, 0.6 mL)

o Standard: Tetramethylsilane (TMS) is used as an internal standard for chemical shift
referencing (6 = 0.00 ppm for both *H and 13C).

e Procedure:
o Accurately weigh the Espinomycin A3 sample into a clean, dry NMR tube.
o Add the deuterated solvent to the NMR tube to dissolve the sample completely.
o Gently vortex the tube to ensure a homogenous solution.
o If necessary, filter the solution to remove any particulate matter.

2. NMR Data Acquisition
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Instrument: Bruker Avance 11l 600 MHz spectrometer (or equivalent) equipped with a

cryoprobe.

Temperature: 298 K

. ITH NMR Spectroscopy

Pulse Program: zg30

Number of Scans (NS): 16

Relaxation Delay (D1): 2.0 s

Acquisition Time (AQ): 4.0 s

Spectral Width (SW): 20 ppm

. 3C NMR Spectroscopy

Pulse Program: zgpg30 (proton-decoupled)

Number of Scans (NS): 1024

Relaxation Delay (D1): 2.0 s

Acquisition Time (AQ): 1.0 s

Spectral Width (SW): 240 ppm

. 2D COSY (Correlation Spectroscopy)

Pulse Program: cosygpqf

Number of Scans (NS): 8

Relaxation Delay (D1): 2.0 s

Data Points (F2): 2048
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Increments (F1): 256

Spectral Width (F2 and F1): 12 ppm

. 2D HSQC (Heteronuclear Single Quantum Coherence)

Pulse Program: hsqcedetgpsisp2.3

Number of Scans (NS): 16

Relaxation Delay (D1): 1.5 s

Data Points (F2): 1024

Increments (F1): 256

Spectral Width (F2): 12 ppm

Spectral Width (F1): 180 ppm

1J(C,H) Coupling Constant: Optimized for 145 Hz
. 2D HMBC (Heteronuclear Multiple Bond Correlation)

Pulse Program: hmbcgplpndqgf

Number of Scans (NS): 32

Relaxation Delay (D1): 2.0 s

Data Points (F2): 2048

Increments (F1): 256

Spectral Width (F2): 12 ppm

Spectral Width (F1): 220 ppm

Long-range J(C,H) Coupling Constant: Optimized for 8 Hz
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f. 2D NOESY (Nuclear Overhauser Effect Spectroscopy)
e Pulse Program: noesygpph

e Number of Scans (NS): 32

o Relaxation Delay (D1): 2.0 s

e Mixing Time (d8): 500 ms

e Data Points (F2): 2048

e Increments (F1): 256

e Spectral Width (F2 and F1): 12 ppm

3. Data Processing

All acquired data should be processed using appropriate NMR software (e.g., TopSpin, Mnova).
This typically involves Fourier transformation, phase correction, baseline correction, and
referencing to the internal standard. For 2D spectra, appropriate window functions (e.g., sine-
bell) should be applied in both dimensions.

Visualization of the Structure Elucidation Workflow

The logical flow of experiments and data analysis for the structure elucidation of Espinomycin
A3 is depicted in the following diagram.
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Caption: Workflow for the NMR-based structure elucidation of Espinomycin A3.

This workflow illustrates the systematic approach to solving the structure of a complex natural
product. The initial 1D NMR experiments provide an overview of the proton and carbon
environments. Subsequently, 2D NMR experiments are employed to establish correlations
between nuclei, allowing for the assembly of molecular fragments. Finally, through-space
interactions observed in the NOESY spectrum are used to determine the relative
stereochemistry, leading to the complete three-dimensional structure of Espinomycin A3.

 To cite this document: BenchChem. [Application Notes: Structure Elucidation of Espinomycin
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PDF]. Available at: [https://www.benchchem.com/product/b14139241#nuclear-magnetic-
resonance-nmr-for-espinomycin-a3-structure-elucidation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast
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and industry. Email: info@benchchem.com
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